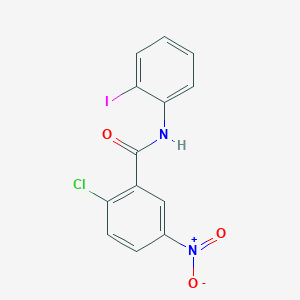

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide

Description

2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position, a chlorine atom at the 2-position of the benzoyl ring, and a 2-iodophenyl substituent on the amide nitrogen. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and enhanced lipophilicity compared to smaller halogens like chlorine, which may influence its pharmacokinetic properties and target-binding affinity.

Properties

Molecular Formula |

C13H8ClIN2O3 |

|---|---|

Molecular Weight |

402.57 g/mol |

IUPAC Name |

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide |

InChI |

InChI=1S/C13H8ClIN2O3/c14-10-6-5-8(17(19)20)7-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18) |

InChI Key |

VRECWLXXFVXBMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Halogenation: The addition of chloro and iodo groups to the aromatic ring.

Amidation: The formation of the benzamide structure through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Key Reaction Sequence:

-

Nitration of o-Chlorobenzoic Acid Precursor

-

Amide Formation

-

Activation of the carboxylic acid (e.g., via chloride intermediate) followed by coupling with 2-iodoaniline under basic conditions.

-

-

Iodination Optimization

Table 1: Reactivity of Substituents

Halogenation and Cross-Coupling

-

Iodine Retention : The ortho-iodo group remains intact during nitration/acid treatments due to its low reactivity toward electrophiles .

-

Radical Pathways : Decarboxylative iodination mechanisms (via Pb intermediates) suggest potential for C–I bond functionalization :

-

Suzuki Coupling : Demonstrated in analogues (e.g., 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide) using Pd catalysts.

Table 2: Nitro Group Reduction Outcomes

Table 3: Structural Modifications vs Reactivity

Mechanistic Insights from Radical Pathways

-

Barton-Type Decarboxylation : Analogues undergo homolytic cleavage of the N–O bond in N-acyloxy derivatives, generating acyloxy radicals that decarboxylate to aryl radicals :

-

Halogen Bonding : The iodo group’s polarizability enables strong interactions (5–10 kJ/mol) with electron-rich residues (e.g., His348 in kinases), critical for bioactivity .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide is being investigated for its potential as a pharmacophore in drug development. Its structural components allow for interactions with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it has been evaluated for its ability to inhibit kinases that play a role in cell proliferation .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. In vitro tests have indicated its potential to induce apoptosis in malignant cells .

Materials Science

The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other electronic materials. Its ability to form charge-transfer complexes can be harnessed in the development of novel electronic devices .

Biological Studies

This compound is utilized in biological research to understand its interactions with macromolecules such as proteins and nucleic acids. These interactions can provide insights into its therapeutic effects and mechanisms:

- Target Interaction Studies : Research has focused on how this compound interacts with biological receptors and enzymes, which may help elucidate its mechanism of action .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and lung cancer cells, suggesting further exploration into its use as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific kinases involved in tumor growth. The study provided data on IC50 values, showing promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP) vs. 2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)

These analogs, studied for RORγ/RORγT receptor modulation, highlight the critical role of substituent steric and electronic properties:

Key Insight : The chloro and methyl groups in 2C3MP allow optimal steric compatibility with the RORγ binding pocket, whereas the bulkier isopropyl group in 2IP6MP disrupts interaction .

2-Chloro-N-(2-Iodophenyl)-5-Nitrobenzamide (Hypothetical Comparison)

chlorine) may impede binding to sterically sensitive targets like RORγ. However, its electron-deficient nature could enhance interactions with aromatic residues in hydrophobic pockets.

Structural Diversity in Benzamide Derivatives

Other analogs from the evidence exhibit varied pharmacological profiles due to heterocyclic or substituted aryl modifications:

Notable Trends:

- Heterocyclic Modifications : Benzoxazole or benzimidazole cores (e.g., ) improve metabolic stability and target selectivity.

Biological Activity

2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a nitro group, a chloro substituent, and an iodine atom, which contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular macromolecules, resulting in cytotoxic effects. This mechanism is crucial for its potential use in cancer therapy, where it may inhibit tumor cell proliferation by targeting specific signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown efficacy against various bacterial strains. The presence of the nitro group enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Its structural similarities to known anticancer agents suggest that it may inhibit key pathways involved in cancer cell survival and proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including melanoma and non-small-cell lung cancer (NSCLC) cell lines. The compound's selectivity towards these lines indicates a promising therapeutic index .

Study on Anticancer Activity

In a study evaluating the efficacy of similar benzamide derivatives, researchers found that compounds with nitro and halogen substituents exhibited significant growth inhibition in human tumor cell lines. For instance, a related compound showed an IC50 value of approximately 10 µM against melanoma cells, suggesting that this compound may have comparable or enhanced activity due to its specific substitutions .

Toxicity and Selectivity

A detailed assessment of toxicity revealed that while some derivatives displayed cytotoxicity towards normal cells, this compound showed a more favorable profile with lower toxicity levels in non-cancerous cells compared to cancerous ones. This selectivity is critical for developing safer therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 2-chloro-5-nitrobenzoic acid derivatives with 2-iodoaniline. Key steps include:

- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation ().

- Coupling agents : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI for amide bond formation ().

- Solvent optimization : Dichloromethane (DCM) or benzene under reflux ().

Q. Critical Variables :

Q. Table 1: Yield Comparison for Different Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SOCl₂ | Benzene | 80 | 4 | 68 | 92 |

| Oxalyl chloride | DCM | 50 | 12 | 75 | 95 |

| HATU | DMF | RT | 24 | 82 | 98 |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Confirm aromatic proton environments (e.g., ¹H NMR: δ 8.71 ppm for nitro-substituted protons; ).

- Mass spectrometry : ESI-MS m/z 412.9 [M+H]⁺ ().

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm iodine substitution ().

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in modulating RORγ receptor activity?

Methodological Answer:

Q. Table 2: Activity of Structural Analogs

| Compound | RORγ Activation (Fold) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 2-chloro-N-(2-iodophenyl)-5-nitro | 2.1 | >40 |

| 2-chloro-N-(2-chloro-3-methylphenyl) | 3.5 | 25 |

| 2-chloro-N-(2-isopropylphenyl) | 1.2 | >50 |

Q. How can crystallographic data resolve contradictions in regiochemical assignments of substituted benzamide derivatives?

Methodological Answer:

- NOESY experiments : Detect spatial proximity between iodine and nitro groups to confirm regiochemistry ().

- SHELX refinement : High-resolution data (d-spacing <1 Å) reduces ambiguity in electron density maps ().

- Case study : For 2-chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-6-yl]-5-nitrobenzamide, NOESY confirmed methyl group orientation ().

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

Q. Table 3: Predicted vs. Experimental Properties

| Property | Predicted | Experimental |

|---|---|---|

| LogP | 3.8 | 3.5 |

| Water Solubility (mg/mL) | 0.02 | 0.01 |

| pKa (Nitro group) | 9.2 | 8.9 |

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.